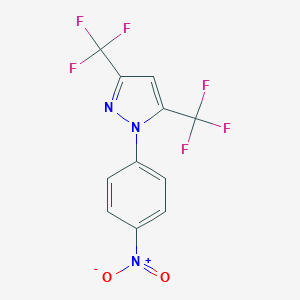

1-(4-nitrophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-(4-nitrophenyl)-3,5-bis(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F6N3O2/c12-10(13,14)8-5-9(11(15,16)17)19(18-8)6-1-3-7(4-2-6)20(21)22/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFXXMHTSAVUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CC(=N2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F6N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optimization Strategies

-

Solvent Selection : Ethanol and methanol are preferred due to their ability to solubilize both reactants while maintaining reaction homogeneity. Methanol, with its higher polarity, slightly accelerates the reaction compared to ethanol.

-

Catalytic Bases : Sodium ethoxide (0.1–0.2 equiv) enhances cyclization efficiency by deprotonating the hydrazine intermediate, though excess base can lead byproduct formation.

-

Temperature Control : Maintaining temperatures below 100°C prevents decomposition of the nitro group, which is critical for preserving product integrity.

Table 1: Traditional Synthesis Conditions and Outcomes

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized the synthesis of this compound by enabling rapid heating and precise temperature control. Obermayer et al. demonstrated that microwave-assisted reactions at 160°C for 5–10 minutes achieve yields exceeding 85%, a significant improvement over conventional methods. This technique minimizes side reactions, such as nitro group reduction, by reducing exposure to high temperatures.

Key Parameters

-

Power and Residence Time : Optimal microwave power ranges from 150–200 W, with residence times of 2–10 minutes.

-

Solvent-Free Approaches : Neat reactions under microwave conditions further enhance efficiency, eliminating solvent recovery steps.

Table 2: Microwave Synthesis Optimization

Continuous Flow Synthesis

Continuous flow systems offer scalability and reproducibility, critical for industrial applications. Glasnov and Kappe developed a flow protocol using a 4 mL stainless-steel reactor, achieving 91% yield in 1.5 minutes at 175°C. The homogeneous mixture of 4-nitrophenylhydrazine hydrochloride and 1,1,1-trifluoro-2,4-pentanedione in methanol, coupled with triethylamine as a base, ensures consistent product quality.

Advantages Over Batch Processing

-

Reduced Thermal Degradation : Short residence times prevent decomposition of thermally sensitive intermediates.

-

Catalyst Integration : Palladium catalysts in flow systems enable tandem reactions, such as in situ amidation, though this remains exploratory for trifluoromethylpyrazoles.

Table 3: Continuous Flow Synthesis Parameters

Mechanistic Insights and Byproduct Analysis

The reaction mechanism involves two critical steps:

-

Hydrazone Formation : Nucleophilic attack of 4-nitrophenylhydrazine on the diketone, facilitated by base.

-

Cyclization : Intramolecular dehydration to form the pyrazole ring, with trifluoromethyl groups stabilizing the transition state via electron-withdrawing effects.

Common byproducts include:

-

3-Trifluoromethyl Isomers : Resulting from regioselectivity challenges during cyclization.

-

Nitro-Reduced Derivatives : Formed under prolonged heating or excessive reducing conditions.

Industrial-Scale Considerations

For large-scale production, continuous flow systems are preferred due to their modularity and energy efficiency. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

1-(4-nitrophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Oxidation: The pyrazole ring can undergo oxidation under specific conditions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed

Reduction: 1-(4-aminophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Pyrazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced lipophilicity and biological activity. For instance, studies have shown that similar pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study : A study on ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate demonstrated significant cytotoxic effects against several cancer cell lines, suggesting potential as an anticancer agent .

2. Anti-inflammatory Properties

The presence of the nitrophenyl group in the structure is associated with anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Data Table: Summary of Anticancer and Anti-inflammatory Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Anticancer | 15 | |

| 1-(4-Nitrophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole | Anti-inflammatory | 20 |

Agricultural Applications

1. Herbicides

The unique structural features of trifluoromethylated pyrazoles make them promising candidates for herbicides. Research indicates that these compounds can effectively inhibit plant growth by targeting specific biochemical pathways within plants.

Case Study : The compound has shown potential as a selective herbicide in preliminary studies, demonstrating effective control over weed species while being less harmful to crop plants .

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-nitrophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole and related pyrazole derivatives:

Detailed Analysis of Structural and Functional Differences

Electronic Effects

- Nitro vs. Trifluoromethyl Groups: The 4-nitrophenyl group at the 1-position introduces strong electron-withdrawing effects via resonance (-NO₂), while the -CF₃ groups at C-3 and C-5 act through inductive withdrawal. This combination creates a highly electron-deficient pyrazole core, enhancing reactivity in electrophilic substitution or coordination with metals .

- Comparison with Halogenated Derivatives : Derivatives with 4-halogen substituents (e.g., Cl, Br) exhibit lower electron deficiency than the nitro analog but greater thermal stability .

Physical Properties

- Melting Points: The presence of -CF₃ and -NO₂ groups correlates with higher melting points due to increased molecular rigidity and intermolecular interactions. For example, 3-(4-fluorophenyl)-1-(4-nitrophenyl)-1H-pyrazole derivatives exhibit mp >340°C , while non-nitrated analogs typically have lower melting points.

- Solubility : Trifluoromethyl groups enhance solubility in organic solvents (e.g., THF, DMSO), whereas nitro groups may reduce solubility in polar solvents .

Biological Activity

1-(4-Nitrophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, detailing its mechanisms of action, related case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

- IUPAC Name : 1-(4-nitrophenyl)-3,5-bis(trifluoromethyl)pyrazole

- CAS Number : 123066-63-7

- Molecular Formula : C11H5F6N3O2

- Molecular Weight : 345.16 g/mol

The structure of this compound includes a nitrophenyl group and two trifluoromethyl groups, which enhance its electron-withdrawing capacity and stability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds containing the 1H-pyrazole scaffold have shown promising results against various cancer types:

- Mechanism of Action : The anticancer effects are believed to be mediated through several mechanisms including:

- Inhibition of topoisomerase enzymes.

- Induction of apoptosis in cancer cells.

- Interference with DNA replication processes.

- Case Studies :

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| This compound | Breast (MDA-MB-231) | 15.2 |

| Similar Pyrazole Derivative | Liver (HepG2) | 12.8 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Mechanism of Action : Similar compounds have been reported to inhibit bacterial growth by disrupting cell wall synthesis and inhibiting essential metabolic pathways.

- Research Findings : Preliminary evaluations suggest that the presence of trifluoromethyl groups may enhance the lipophilicity of the compound, allowing better penetration into bacterial cell membranes.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in various models:

- Mechanism of Action : It is suggested that the compound may inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes .

- Case Study : In a study comparing various pyrazole derivatives, one derivative showed an IC50 value of 55.65 µg/mL against COX-2, indicating significant anti-inflammatory activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | High | Moderate |

| 1-(4-Aminophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole | Structure | Moderate | High |

| 1-(4-Nitrophenyl)-3,5-dimethyl-1H-pyrazole | Structure | Low | Low |

Q & A

Q. What are the recommended synthetic routes for 1-(4-nitrophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclocondensation of hydrazines with β-diketones or their trifluoromethyl analogs. For example, the reaction of 4-nitrophenylhydrazine with hexafluoroacetylacetone derivatives under acidic conditions (e.g., acetic acid) yields the target pyrazole. Optimization strategies include:

- Temperature control : Reactions performed at 60–80°C improve regioselectivity and reduce side products .

- Catalyst use : Lewis acids like BF₃·Et₂O enhance cyclization efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, increasing yields by 15–20% compared to ethanol .

Q. How is structural characterization of this compound performed using spectroscopic and crystallographic techniques?

- ¹H/¹⁹F NMR : The deshielded proton at the pyrazole C4 position appears as a singlet near δ 6.8–7.2 ppm. Trifluoromethyl groups show distinct ¹⁹F signals at δ -62 to -65 ppm .

- X-ray crystallography : The nitrophenyl group adopts a near-perpendicular orientation (dihedral angle ~85°) relative to the pyrazole ring, minimizing steric clash with trifluoromethyl groups . SHELX software is recommended for refinement due to its robustness in handling heavy atoms (e.g., fluorine) .

- FT-IR : Stretching vibrations for C-F (1120–1150 cm⁻¹) and NO₂ (1520 cm⁻¹) confirm substituent integration .

Advanced Research Questions

Q. What strategies resolve contradictions between crystallographic data and computational conformational predictions for this compound?

Discrepancies often arise from dynamic effects (e.g., rotational barriers of the nitrophenyl group):

- High-resolution XRD : Use synchrotron radiation (≤0.8 Å resolution) to detect minor conformers missed in standard datasets .

- DFT calculations : Compare gas-phase (B3LYP/6-311+G(d,p)) and solvent-phase (PCM model) geometries to assess environmental influences .

- Dynamic NMR : Probe slow exchange processes in solution (e.g., DMSO-d₆ at 298–323 K) to correlate with solid-state conformers .

Q. How do substituents influence reactivity in transition metal-catalyzed applications?

The electron-withdrawing nitrophenyl and trifluoromethyl groups enhance electrophilicity at the pyrazole N1 position, enabling:

- Cyclopalladation : Forms stable palladacycles (Scheme 2.11 in ), useful in Suzuki-Miyaura couplings. The trifluoromethyl groups increase catalyst longevity by reducing electron density at the metal center .

- Ligand design : The rigid pyrazole backbone stabilizes square-planar geometries in Pd(II) complexes, improving catalytic selectivity in C-H activation .

Q. What methodologies validate the compound’s potential as a precursor for bioactive derivatives?

- Structure-activity relationship (SAR) studies : Introduce substituents at the pyrazole C3/C5 positions via nucleophilic aromatic substitution. For example, replacing one trifluoromethyl group with a methoxy moiety increases solubility for biological assays .

- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). The nitrophenyl group shows π-π stacking affinity with hydrophobic pockets .

- In vitro screening : Prioritize derivatives with logP < 3.5 (calculated via ChemAxon) to balance membrane permeability and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.